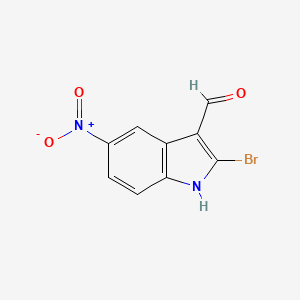

2-Bromo-5-nitro-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-nitro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-9-7(4-13)6-3-5(12(14)15)1-2-8(6)11-9/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFYKVNGTHUQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700076 | |

| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246471-79-3 | |

| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-nitro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-5-nitro-1H-indole-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, logical synthetic pathways, reactivity, and its potential as a precursor for complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound is a multi-functionalized indole derivative. The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] The strategic placement of a bromine atom, a nitro group, and a carbaldehyde function provides three distinct points for chemical modification, making this compound an exceptionally versatile intermediate.

The chemical identity is defined by the indole core, which consists of a benzene ring fused to a pyrrole ring.[1][2][3] The key substituents are a bromine atom at the C2 position, a nitro group at the C5 position, and a formyl (carbaldehyde) group at the C3 position.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 1246471-79-3[4][5] |

| Molecular Formula | C₉H₅BrN₂O₃[4] |

| Molecular Weight | 269.05 g/mol [4] |

| Canonical SMILES | O=CC1=C(Br)NC2=C1C=C(=O)C=C2[4] |

| Appearance | Expected to be a yellow or brownish solid |

| Solubility | Predicted to be soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in other organic solvents; likely insoluble in water. |

| Melting Point | Data not widely available. For reference, the related 5-nitro-1H-indole-3-carbaldehyde has a high melting point of 300 °C / 572 °F.[6] |

Spectroscopic Signature

The unique arrangement of functional groups gives this compound a distinct spectroscopic profile, which is critical for reaction monitoring and quality control.

-

¹H NMR: The spectrum is expected to show a downfield singlet for the aldehyde proton (δ ≈ 10.0 ppm). The indole N-H proton will appear as a broad singlet at a very downfield shift (δ > 12.0 ppm). The aromatic protons on the benzene portion of the indole ring will exhibit a complex splitting pattern due to the influence of the electron-withdrawing nitro group.

-

¹³C NMR: Key signals would include the aldehyde carbonyl carbon (δ ≈ 185 ppm), and carbons directly attached to the electron-withdrawing groups (bromine, nitro group, and the pyrrole nitrogen).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are predicted for the N-H stretch (~3200-3400 cm⁻¹), the aldehyde C=O stretch (~1650-1670 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Mechanistic Insights

The synthesis of this molecule is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. A logical and efficient pathway begins with the commercially available 5-nitro-1H-indole. The key transformations are the introduction of the formyl group (formylation) and the bromine atom (bromination).

Step 1: Vilsmeier-Haack Formylation of 5-Nitro-1H-indole

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9][10][11] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][11] The indole nucleus, even when deactivated by a nitro group, is sufficiently electron-rich to react, with formylation occurring selectively at the C3 position. This regioselectivity is a hallmark of electrophilic substitution on indoles.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Step 2: Electrophilic Bromination

Following formylation, the resulting 5-nitro-1H-indole-3-carbaldehyde is subjected to bromination. The C2 position of the indole-3-carbaldehyde system is activated towards electrophilic attack. Reagents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent can be used to selectively install the bromine atom at the C2 position, yielding the final product.

Experimental Protocol: Synthesis of this compound

Causality: This two-step protocol is designed for efficiency and regiochemical control. Formylating first directs the subsequent bromination to the C2 position, which is more predictable than attempting to brominate the 5-nitroindole directly, which could lead to a mixture of products.

-

Vilsmeier-Haack Formylation: a. In a three-necked flask under an inert atmosphere (N₂), cool anhydrous DMF to 0 °C. b. Add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise while maintaining the temperature below 5 °C to form the Vilsmeier reagent.[8] Stir for 30-40 minutes. c. Dissolve 5-nitro-1H-indole (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. d. Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC until the starting material is consumed.[12] e. Cool the mixture and pour it carefully onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is basic.[8][13] f. The precipitated solid, 5-nitro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.[12][13]

-

Bromination: a. Dissolve the crude 5-nitro-1H-indole-3-carbaldehyde in a suitable solvent such as DMF or acetic acid. b. Add N-Bromosuccinimide (NBS, ~1.1 equivalents) portion-wise at room temperature. c. Stir the reaction mixture for 2-4 hours, monitoring by TLC for the formation of the product. d. Upon completion, pour the reaction mixture into water to precipitate the product. e. Collect the solid by filtration, wash thoroughly with water to remove any remaining succinimide, and dry under vacuum. f. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic workflow for the target compound.

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in the orthogonal reactivity of its functional groups, allowing for selective and sequential modifications. It serves as a central hub for generating diverse chemical scaffolds.

-

The Aldehyde Moiety: This group is a gateway for C-C and C-N bond formation. It readily undergoes condensation reactions with amines to form Schiff bases, reductive amination to produce secondary amines, and Wittig-type reactions to form alkenes.[1][14]

-

The C-Br Bond: The bromine atom at C2 is a versatile handle for modern cross-coupling chemistry. It can participate in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, enabling the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents. This is a cornerstone of modern library synthesis in drug discovery.

-

The Nitro Group: The nitro group is strongly electron-withdrawing, but its most significant synthetic utility comes from its reduction. It can be cleanly reduced to an amino group (aniline derivative) using reagents like SnCl₂/HCl, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite.[12] This newly formed amino group can then be acylated, alkylated, or used to build additional fused heterocyclic rings.

Caption: Reactivity hub of the title compound.

Applications in Research and Drug Discovery

While specific biological data for this compound is not extensively published, its value is inferred from its potential as a synthetic intermediate.

-

Scaffold for Anticancer Agents: The 5-nitroindole scaffold has been investigated for developing ligands that bind to c-Myc G-quadruplex DNA, a target in cancer therapy.[12] The ability to diversify the molecule at the C2 and C3 positions could lead to new compounds with enhanced binding affinity and cellular activity.

-

Precursor to Antimicrobial Compounds: Brominated indoles have been shown to possess quorum sensing-inhibiting properties, which is a modern approach to combating bacterial virulence and biofilm formation.[1][15] Derivatives of this molecule could be synthesized and screened for such activity.

-

Fragment-Based Drug Design: This compound serves as an ideal starting point in fragment-based drug design (FBDD). Each functional group allows for the systematic "growing" of the molecule to optimize interactions within a biological target's binding pocket.

-

Development of Fluorescent Probes: The extended π-system of the indole nucleus, which can be further modified, makes it a candidate for the development of fluorescent probes for biological imaging and assays.[16]

Handling, Storage, and Safety

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds can guide safe practices.

Table 2: GHS Hazard and Precautionary Statements (Inferred)

| Category | Statement Code | Statement Text |

| Hazard | H302, H312 | Harmful if swallowed or in contact with skin.[17] |

| H315 | Causes skin irritation.[17] | |

| H319 | Causes serious eye irritation.[18] | |

| H335 | May cause respiratory irritation.[17][19] | |

| Precaution | P261 | Avoid breathing dust.[17][18][19] |

| P270 | Do not eat, drink or smoke when using this product.[17][19] | |

| P280 | Wear protective gloves/protective clothing/eye protection.[17][18][19] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[18][19] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18][19] |

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[9] Avoid generating dust.[17] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][20] Keep away from strong oxidizing agents and incompatible materials.[19][20]

References

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]

-

Subba Rami Reddy S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. Retrieved from [Link]

-

Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1H-indole-3-carboxaldehyde | C9H6BrNO | CID 360191. National Center for Biotechnology Information. Retrieved from [Link]

-

Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]

-

Kumar, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1677. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). FooDB. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

-

PubChemLite. (n.d.). 2-bromo-1h-indole-3-carbaldehyde (C9H6BrNO). PubChemLite. Retrieved from [Link]

-

MDPI. (2020). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. Retrieved from [Link]

-

El-Sawy, E. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole. Google Patents.

-

HMDB. (2012). Showing metabocard for 2-Bromo-1H-indole-3-carboxaldehyde (HMDB0040147). HMDB. Retrieved from [Link]

-

Clamal Reagent. (n.d.). This compound. Clamal Reagent. Retrieved from [Link]

Sources

- 1. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]

- 2. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for 2-Bromo-1H-indole-3-carboxaldehyde (HMDB0040147) [hmdb.ca]

- 4. 1246471-79-3 | this compound - AiFChem [aifchem.com]

- 5. klamar-reagent.com [klamar-reagent.com]

- 6. fishersci.com [fishersci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. mdpi.com [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pfaltzandbauer.com [pfaltzandbauer.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2-Bromo-5-nitro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-nitro-1H-indole-3-carbaldehyde is a synthetic organic compound featuring a highly functionalized indole scaffold. With a molecular weight of 269.05 g/mol and the CAS Number 1246471-79-3, this molecule serves as a versatile building block in medicinal chemistry. The strategic placement of a bromine atom, a nitro group, and an aldehyde on the indole core provides multiple reaction sites for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis and purification, and an exploration of its current and potential roles in drug development, particularly in the realms of anticancer and antimicrobial research.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature, with its properties largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group and the bromine atom significantly influences the electron density of the indole ring system, impacting its reactivity and biological interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrN₂O₃ | |

| Molecular Weight | 269.05 g/mol | |

| CAS Number | 1246471-79-3 | , |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents like DMF, DMSO | General knowledge of similar compounds |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, typically involving the bromination and nitration of an indole precursor, followed by formylation. A plausible and efficient route involves the Vilsmeier-Haack formylation of a pre-functionalized indole.

Synthetic Pathway

A logical synthetic approach begins with 5-nitroindole, which is first brominated at the 2-position, followed by formylation at the 3-position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-nitro-1H-indole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitroindole in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide by-product. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-bromo-5-nitro-1H-indole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (at least 1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-40 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction with Indole: Dissolve the 2-bromo-5-nitro-1H-indole from the previous step in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Then, heat the mixture to 80-90 °C and maintain for 5-8 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9. A solid precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts influenced by the bromo and nitro substituents. The aldehyde proton should appear as a singlet at a downfield chemical shift (typically around 10 ppm). The N-H proton of the indole ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the aldehyde group is expected to be in the range of 180-190 ppm. The carbons attached to the bromine and nitro groups will also show characteristic shifts.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indole ring (around 3300 cm⁻¹), the C=O stretching of the aldehyde (around 1670-1700 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (269.05 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of the bromo, nitro, and aldehyde functionalities on this compound makes it a valuable precursor for the synthesis of novel therapeutic agents.

Anticancer Potential

Nitro-substituted indole derivatives have emerged as a promising class of anticancer agents.[1] Their mechanisms of action are often multifaceted, targeting various signaling pathways involved in cancer cell proliferation and survival.

Potential Mechanisms of Action:

-

Targeting c-Myc G-Quadruplex DNA: Some 5-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[2][3] This stabilization can downregulate the expression of c-Myc, a key regulator of cell proliferation, leading to cell cycle arrest and apoptosis.[2]

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Indole derivatives can act as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR).[4] By blocking the signaling cascade downstream of these receptors, they can inhibit cancer cell growth and induce apoptosis.[4]

Caption: Potential anticancer mechanisms of this compound derivatives.

Antimicrobial Activity

Indole-3-carbaldehyde derivatives have also demonstrated significant potential as antimicrobial agents. Their ability to interfere with bacterial communication and growth processes makes them attractive candidates for the development of new antibiotics.

Potential Mechanisms of Action:

-

Inhibition of Quorum Sensing: Brominated indole-3-carboxaldehydes have been shown to inhibit quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence.[5] By disrupting QS, these compounds can attenuate the production of virulence factors and biofilm formation.[5]

-

Disruption of Microbial Growth: Indole-3-carbaldehyde and its derivatives can directly inhibit the growth of various pathogenic fungi and bacteria. For example, indole-3-carboxaldehyde has been shown to inhibit the growth of Fusarium solani by disrupting the mitochondrial electron transport chain.[6] Semicarbazone derivatives of substituted indole-3-carbaldehydes have also exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria.[7]

Conclusion and Future Perspectives

This compound is a molecule with significant potential in the field of drug discovery. Its well-defined structure and multiple reactive sites make it an ideal starting point for the synthesis of diverse libraries of compounds. The demonstrated anticancer and antimicrobial activities of related indole derivatives highlight the promise of this scaffold. Future research should focus on the synthesis and biological evaluation of a wide range of derivatives of this compound. Elucidating the precise molecular mechanisms of action and structure-activity relationships will be crucial for the rational design of potent and selective therapeutic agents. The development of optimized synthetic protocols and the thorough characterization of novel derivatives will undoubtedly pave the way for new discoveries in the fight against cancer and infectious diseases.

References

-

Jana, B., Saha, A., Dash, J. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

-

Palanivel, G., et al. (2021). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. ResearchGate. [Link]

-

Saha, A., Jana, B., Dash, J. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

-

Li, Y., et al. (2022). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link]

-

Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]

-

Rader, A. P., et al. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. [Link]

-

Clent Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Value of a Multifunctional Indole Scaffold

An In-depth Technical Guide to 2-Bromo-5-nitro-1H-indole-3-carbaldehyde (CAS No. 1246471-79-3)

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. This compound is a trifunctionalized indole derivative, presenting a unique combination of reactive sites: a nucleophilic N-H, an electrophilic aldehyde at the C3 position, a bromine atom at the C2 position, and a strongly electron-withdrawing nitro group at the C5 position. This distinct arrangement of functional groups makes it a highly versatile building block for the synthesis of complex heterocyclic systems and a compelling scaffold for drug discovery.[3][4]

The presence of the C3-aldehyde is particularly significant, as this moiety is a well-established precursor for a wide range of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of diverse molecular architectures.[5][6] The bromine at C2 and the nitro group at C5 further modulate the electronic properties of the indole ring, influencing its reactivity and providing additional handles for synthetic diversification.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1246471-79-3 | AiFChem[7] |

| Molecular Formula | C₉H₅BrN₂O₃ | AiFChem[7] |

| Molecular Weight | 269.05 g/mol | AiFChem[7] |

| IUPAC Name | This compound | AiFChem[7] |

| SMILES | O=CC1=C(Br)NC2=C1C=C(=O)C=C2 | AiFChem[7] |

Synthesis Strategies: A Predictive Approach

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below, starting from a commercially available substituted indole.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis would likely involve a three-step process starting from 1H-indole:

-

Nitration of the Indole Ring: The initial step would be the nitration of 1H-indole to introduce the nitro group at the C5 position. This is a standard electrophilic substitution reaction on the indole nucleus.

-

Bromination of the Indole Ring: The subsequent bromination of 5-nitro-1H-indole would introduce the bromine atom. The electron-withdrawing nitro group will influence the regioselectivity of this step, likely requiring specific brominating agents and conditions to achieve C2 substitution.

-

Formylation at the C3 Position: The final step would be the introduction of the carbaldehyde group at the C3 position of 2-bromo-5-nitro-1H-indole. The Vilsmeier-Haack reaction is a classic and highly effective method for the C3-formylation of indoles.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ecommons.luc.edu [ecommons.luc.edu]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1246471-79-3 | this compound - AiFChem [aifchem.com]

- 8. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]

A Technical Guide to the Physicochemical Characterization of 2-Bromo-5-nitro-1H-indole-3-carbaldehyde

This guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-5-nitro-1H-indole-3-carbaldehyde, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogues and outlines robust experimental protocols for its full characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, renowned for its ability to interact with a diverse array of biological targets.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic behavior. The title compound, this compound, incorporates three key functional groups: an indole core, a bromine atom at the 2-position, a nitro group at the 5-position, and a carbaldehyde at the 3-position. Each of these moieties is expected to significantly influence the molecule's properties and reactivity.

-

The Indole Core: Provides a rigid, aromatic framework capable of engaging in π-π stacking, hydrogen bonding, and hydrophobic interactions.[1]

-

2-Bromo Substituent: The bromine atom is an electron-withdrawing group that can enhance reactivity at adjacent positions and is a common handle for further synthetic transformations, such as cross-coupling reactions.

-

5-Nitro Substituent: The nitro group is a strong electron-withdrawing group that significantly impacts the electronic profile of the indole ring, influencing its reactivity and potential as a hydrogen bond acceptor.[2]

-

3-Carbaldehyde Group: The aldehyde function is a versatile reactive group, readily participating in condensations, oxidations, and reductions, making it a crucial anchor for building molecular complexity.[3][4]

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental for its application in synthesis, formulation, and biological screening.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | AiFChem[5] |

| CAS Number | 1246471-79-3 | AiFChem[5] |

| Molecular Formula | C₉H₅BrN₂O₃ | Derived |

| Molecular Weight | 269.05 g/mol | Derived |

Known and Predicted Physical Properties

Direct experimental data for this compound is scarce in publicly available literature. However, we can predict its properties based on data from closely related analogues.

| Property | This compound (Predicted) | 2-Bromo-1H-indole-3-carbaldehyde (Analogue) | 5-Nitro-1H-indole-3-carbaldehyde (Analogue) | Indole-3-carbaldehyde (Parent) |

| Physical Form | Expected to be a solid | Solid[6] | Light yellow to yellow powder[2] | Colorless crystals[7] |

| Melting Point (°C) | >200 (estimated) | 70 - 75[1] | Not specified | 193-198[7] |

| Solubility | Predicted to have low solubility in water, soluble in polar organic solvents like DMSO, DMF. | Soluble in ethanol, dichloromethane, and dimethylformamide; limited solubility in water.[1] | Not specified | Readily soluble in ethanol, slightly soluble in cold water.[7] |

| logP | >2.5 (estimated) | 2.55 (Predicted)[8] | Not specified | Not specified |

Insight behind the predictions: The introduction of a polar nitro group and the increase in molecular weight and planarity compared to the bromo-analogue would likely lead to stronger intermolecular forces, thus a significantly higher melting point is anticipated. The presence of both a bromo and a nitro group is expected to decrease aqueous solubility while maintaining solubility in polar aprotic solvents like DMSO and DMF, which are common in drug discovery screening.

Experimental Protocols for Physicochemical Characterization

To definitively establish the physical properties of this compound, a series of standardized experiments should be conducted.

Workflow for Property Determination

Below is a logical workflow for the characterization of a new batch of the compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Protocol:

-

A small, dry sample of crystalline this compound is finely powdered.

-

The powder is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Solubility Assessment

Causality: Solubility in aqueous and organic solvents is crucial for designing biological assays and for formulation development. Poor solubility can be a significant hurdle in drug development.

Protocol (Kinetic Solubility):

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0).

-

The plate is shaken for a period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

-

The resulting solutions are filtered to remove any precipitated compound.

-

The concentration of the compound in the filtrate is determined using a detection method such as UV-Vis spectroscopy or LC-MS.

Spectroscopic Data

While not strictly physical properties, spectroscopic data are intrinsic characteristics used for identification and structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The chemical shifts, integration, and coupling patterns of the protons will confirm the arrangement of substituents on the indole ring. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm). The aromatic protons will show characteristic splitting patterns influenced by the bromo and nitro groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will identify all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde (typically δ 180-200 ppm).

-

IR (Infrared) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the key functional groups: N-H stretching (around 3300 cm⁻¹), C=O stretching of the aldehyde (around 1670-1700 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact molecular weight and isotopic distribution pattern characteristic of a bromine-containing compound, providing definitive confirmation of the molecular formula.

Synthesis and Reactivity Insights

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic pathway is outlined below.

Caption: A potential synthetic route to this compound.

The Vilsmeier-Haack reaction is a common method for the formylation of indoles at the 3-position.[3][7] Subsequent bromination, likely with N-Bromosuccinimide (NBS), would introduce the bromine atom at the electron-rich 2-position. The strong deactivating effect of the nitro group at the 5-position would need to be considered when optimizing reaction conditions.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. While direct experimental data on its physical properties are not widely published, a combination of predictive methods based on structural analogues and a systematic experimental approach can provide the necessary characterization. The protocols and insights provided in this guide offer a robust framework for researchers to confidently synthesize, characterize, and utilize this valuable indole derivative in their drug discovery and development endeavors.

References

-

Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

FooDB. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). [Link]

-

PubChemLite. 2-bromo-1h-indole-3-carbaldehyde (C9H6BrNO). [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

HMDB. Showing metabocard for 2-Bromo-1H-indole-3-carboxaldehyde (HMDB0040147). [Link]

Sources

- 1. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 1246471-79-3 | this compound - AiFChem [aifchem.com]

- 6. 2-Bromo-1H-indole-3-carbaldehyde | 119910-45-1 [sigmaaldrich.com]

- 7. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 8. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844) - FooDB [foodb.ca]

Spectroscopic Data for 2-Bromo-5-nitro-1H-indole-3-carbaldehyde: An In-depth Technical Guide

Introduction

2-Bromo-5-nitro-1H-indole-3-carbaldehyde is a polysubstituted indole derivative of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceutical agents. The presence of a bromine atom at the 2-position, a nitro group at the 5-position, and a carbaldehyde group at the 3-position endows this molecule with a unique electronic profile and multiple reactive sites for further chemical transformations. This guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, offering a foundational reference for its unambiguous identification and characterization. The interpretation of this data is crucial for confirming the molecular structure, assessing purity, and understanding its chemical behavior, which are all critical steps in the drug discovery and development pipeline.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic assignments, the atoms of this compound are numbered as follows:

Molecular structure and atom numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of electron-withdrawing and electron-donating groups. Spin-spin coupling between neighboring protons results in the splitting of signals, and the coupling constant (J) provides information about the connectivity of atoms.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The spectrum would then be recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established substituent effects.[1][2]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 12.5 - 13.5 | br s | - |

| H-CHO | 10.0 - 10.2 | s | - |

| H4 | 8.8 - 9.0 | d | ~2.0 |

| H6 | 8.2 - 8.4 | dd | ~9.0, ~2.0 |

| H7 | 7.8 - 8.0 | d | ~9.0 |

Interpretation of the Predicted ¹H NMR Spectrum

-

N-H Proton (H1): The indole N-H proton is expected to be significantly deshielded due to the aromatic nature of the indole ring and intramolecular hydrogen bonding with the adjacent aldehyde group. Its resonance is predicted to be a broad singlet in the downfield region of 12.5-13.5 ppm.[1]

-

Aldehyde Proton (H-CHO): The aldehyde proton is highly deshielded by the electronegative oxygen atom and the aromatic ring current. A sharp singlet is anticipated between 10.0 and 10.2 ppm.[2]

-

Aromatic Protons (H4, H6, H7):

-

H4: This proton is situated ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It is expected to appear as a doublet at the lowest field among the aromatic protons, around 8.8-9.0 ppm, with a small coupling constant (J ≈ 2.0 Hz) due to meta-coupling with H6.

-

H6: This proton is meta to the nitro group and ortho to H7. It will be deshielded, but to a lesser extent than H4. Its signal is predicted to be a doublet of doublets (dd) between 8.2 and 8.4 ppm, showing both ortho-coupling to H7 (J ≈ 9.0 Hz) and meta-coupling to H4 (J ≈ 2.0 Hz).

-

H7: This proton is para to the nitro group and ortho to H6. It is expected to resonate as a doublet around 7.8-8.0 ppm, with a large ortho-coupling constant (J ≈ 9.0 Hz) from its interaction with H6.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronic effects of its neighboring atoms and functional groups.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is commonly used to produce a spectrum with singlets for each unique carbon atom, simplifying interpretation.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on data from analogous indole derivatives.[2][3][4]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (CHO) | 185 - 190 |

| C5 | 142 - 145 |

| C7a | 138 - 141 |

| C3a | 130 - 133 |

| C4 | 125 - 128 |

| C6 | 120 - 123 |

| C7 | 112 - 115 |

| C2 | 110 - 113 |

| C3 | 118 - 121 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and is expected to resonate in the far downfield region, between 185 and 190 ppm.[2]

-

Aromatic Carbons:

-

C5: The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded, with a predicted chemical shift in the range of 142-145 ppm.

-

C7a and C3a: These are the bridgehead carbons of the indole ring. C7a, being adjacent to the nitrogen, is expected to be more deshielded than C3a. Their resonances are predicted around 138-141 ppm and 130-133 ppm, respectively.

-

C4, C6, and C7: The chemical shifts of these carbons are influenced by their position relative to the nitro group. C4 and C6, being ortho and para to the nitro group respectively, will be more deshielded than C7.

-

C2 and C3: The chemical shifts of the pyrrole ring carbons are influenced by the bromine at C2 and the aldehyde at C3. The carbon bearing the bromine (C2) is expected to be shielded due to the heavy atom effect, while C3 will be influenced by the aldehyde group.

-

Infrared (IR) Spectroscopy

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group it belongs to.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum is typically recorded using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data

The predicted characteristic IR absorption frequencies for this compound are listed below.[5][6][7][8]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aldehyde) | 2820 - 2880 & 2720 - 2780 | Medium, Sharp |

| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

| C-Br Stretch | 550 - 650 | Medium |

Interpretation of the Predicted IR Spectrum

-

N-H Stretching: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[7]

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3050-3150 cm⁻¹ range. The aldehyde C-H stretching typically shows two characteristic bands (Fermi doublets) around 2850 cm⁻¹ and 2750 cm⁻¹.[8]

-

C=O Stretching: A very strong and sharp absorption band between 1670 and 1690 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the aldehyde group.[5]

-

NO₂ Stretching: The presence of the nitro group will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

-

C=C and C-N Stretching: Aromatic C=C stretching vibrations will appear in the 1580-1620 cm⁻¹ region. C-N stretching vibrations are expected in the 1200-1300 cm⁻¹ range.

-

C-Br Stretching: The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 550 and 650 cm⁻¹.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable information about the molecular structure.

Experimental Protocol

The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated based on their m/z ratio and detected.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 268/270 | Molecular ion (presence of Br isotopes) |

| [M-H]⁺ | 267/269 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 239/241 | Loss of the formyl radical |

| [M-NO₂]⁺ | 222/224 | Loss of the nitro group |

| [M-Br]⁺ | 189 | Loss of the bromine atom |

| [M-CHO-HCN]⁺ | 212/214 | Subsequent loss of HCN from [M-CHO]⁺ |

Interpretation of the Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9]

Predicted key fragmentation pathways for this compound.

-

Molecular Ion ([M]⁺): The molecular ion peak should be observed at m/z 268 and 270, corresponding to the masses of the compound with ⁷⁹Br and ⁸¹Br, respectively.

-

Key Fragmentations:

-

Loss of a hydrogen atom from the aldehyde or N-H group would result in a fragment at m/z 267/269.

-

Cleavage of the formyl radical (-CHO) is a common fragmentation pathway for aldehydes, leading to a peak at m/z 239/241.[10]

-

Loss of the nitro group (-NO₂) would give rise to a fragment at m/z 222/224.[11]

-

Loss of the bromine atom would result in a fragment at m/z 189.

-

A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (HCN), which could occur after the initial loss of the formyl group, leading to a fragment at m/z 212/214.[12][13]

-

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their interpretations, offer a robust framework for the identification and characterization of this compound. For researchers and drug development professionals, this information is invaluable for confirming the successful synthesis of the target molecule, assessing its purity, and providing a basis for further structural modifications and biological evaluation. It is recommended that this predicted data be confirmed with experimental results for definitive structural elucidation.

References

-

Powers, J. C. (1966). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 31(8), 2627-2631. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. [Link]

-

Tiwari, A., & Jain, M. (n.d.). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal. [Link]

-

PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

-

Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical journal, 107(7), 1589–1599. [Link]

-

Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

-

Giraud, S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 431-443. [Link]

-

Kertész, S., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 51(10), 966-976. [Link]

-

Isoindoles from 2,5-disubstituted pyrroles. (1970). Journal of the Chemical Society C: Organic, 2313. [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). American Chemical Society. [Link]

-

Göktaş, F., et al. (2018). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1051-1058. [Link]

-

1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... (n.d.). ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). [Link]

-

Chen, Y.-L., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1412. [Link]

-

A General and Scalable Synthesis of Polysubstituted Indoles. (2020). MDPI. [Link]

-

IR Absorption frequency of 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole. (n.d.). ResearchGate. [Link]

-

Infrared Spectroscopy Handout. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 4. A General and Scalable Synthesis of Polysubstituted Indoles [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. tsijournals.com [tsijournals.com]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

2-Bromo-5-nitro-1H-indole-3-carbaldehyde solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-nitro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a cornerstone of a compound's developability. Poor solubility can cast a long shadow over a promising candidate, leading to challenges in formulation, unreliable in vitro assay results, and compromised in vivo bioavailability.[1][2] This guide is dedicated to providing a comprehensive technical overview of the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry.

Our objective is to move beyond a mere compilation of data. Instead, we will delve into the "why" and "how"—elucidating the physicochemical underpinnings of this molecule's solubility and providing robust, field-proven methodologies for its empirical determination. This document is structured to empower researchers with the knowledge to not only understand but also strategically approach the solubility challenges associated with this and similar chemical entities.

Molecular Profile of this compound

This compound is a substituted indole, a privileged scaffold in medicinal chemistry.[3] Its structure is characterized by an indole core functionalized with a bromine atom at the 2-position, a nitro group at the 5-position, and a carbaldehyde (aldehyde) group at the 3-position.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1246471-79-3 | [4] |

| Molecular Formula | C₉H₅BrN₂O₃ | [4] |

| Molecular Weight | 269.05 g/mol | [4] |

| SMILES | O=CC1=C(Br)NC2=C1C=C(=O)C=C2 | [4] |

The presence of these functional groups dictates the molecule's electronic properties, reactivity, and, crucially, its interactions with various solvents. The nitro group is strongly electron-withdrawing, while the indole nitrogen possesses a lone pair of electrons. The aldehyde group can act as a hydrogen bond acceptor. These features suggest a molecule with a significant dipole moment and the potential for specific solute-solvent interactions.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In the realm of drug discovery, solubility is not a monolithic concept. It is essential to distinguish between two key types: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.[5][6] It is typically assessed by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation over a short incubation period.[5][7] Kinetic solubility is a critical parameter in the early stages of discovery for guiding structure-activity relationship (SAR) studies and ensuring the reliability of in vitro biological assays.[5]

-

Thermodynamic (or Equilibrium) Solubility: This represents the true saturation concentration of a compound in a solvent at equilibrium.[8][9] Its determination involves equilibrating an excess of the solid compound with the solvent over a longer period (often 24-48 hours) until the concentration in the solution phase remains constant.[1][10] Thermodynamic solubility is the "gold standard" for preformulation and is vital for developing viable dosage forms.[9]

The relationship between these two solubility measures is not always straightforward. A compound may exhibit high kinetic solubility but low thermodynamic solubility, leading to supersaturated solutions that may precipitate over time. Understanding both is crucial for a comprehensive risk assessment of a drug candidate.

Physicochemical Drivers of this compound's Solubility

The indole scaffold itself has limited aqueous solubility but is soluble in many organic solvents.[11] The introduction of a bromine atom, a nitro group, and an aldehyde will significantly modify this profile. The polar nitro and aldehyde groups may slightly enhance aqueous solubility compared to the parent indole, but the overall molecule is expected to remain poorly soluble in water due to its predominantly aromatic and halogenated character.

We can anticipate good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of solvating the polar functional groups. Solubility in alcohols like ethanol and methanol is likely to be moderate. In non-polar solvents such as hexanes or toluene, the solubility is expected to be very low.

Experimental Determination of Solubility: Protocols and Workflows

To obtain reliable solubility data for this compound, rigorous experimental protocols are necessary. Below are detailed methodologies for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Determination

This protocol is designed for rapid assessment, often in a 96-well plate format.

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. The formation of precipitate due to low solubility is detected by methods such as nephelometry (light scattering) or direct UV absorbance after filtration.[5][12]

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]

-

Plate Preparation: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of 1-2%.

-

Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.[6]

-

Analysis (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in scattering compared to control wells (buffer + DMSO) indicates precipitation. The highest concentration without a significant increase in scattering is reported as the kinetic solubility.[5]

-

Analysis (Direct UV): Alternatively, filter the contents of each well through a filter plate to remove any precipitate.[5] Measure the UV absorbance of the filtrate at the λmax of the compound. Quantify the concentration using a standard curve prepared in a mixture of buffer and DMSO that mimics the final assay conditions. The concentration in the filtrate represents the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

This protocol, often referred to as the "shake-flask" method, determines the true solubility.[10]

Principle: An excess of the solid compound is agitated in the solvent of interest until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified.[9]

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.[10]

-

Phase Separation: After incubation, separate the solid and liquid phases by centrifugation or filtration through a syringe filter (e.g., 0.45 µm PTFE).

-

Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, typically reverse-phase HPLC with UV detection.[1] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Anticipated Solubility Profile of this compound (Illustrative Data)

The following table presents an illustrative solubility profile for this compound based on the expected behavior of a molecule with its structural characteristics. This data is intended for exemplary purposes and must be confirmed by experimental determination.

| Solvent/Medium | Solubility Type | Anticipated Solubility (µg/mL) | Notes |

| Water | Thermodynamic | < 10 | Expected to be very poorly soluble. |

| PBS (pH 7.4) | Thermodynamic | < 10 | The indole NH is weakly acidic, but significant ionization at pH 7.4 is unlikely to dramatically increase solubility. |

| PBS (pH 7.4) | Kinetic | 20 - 50 | May exhibit some supersaturation from a DMSO stock. A good goal for drug discovery compounds is >60 µg/mL.[5] |

| Ethanol | Thermodynamic | 500 - 2000 | Moderately soluble in polar protic solvents. |

| Acetonitrile | Thermodynamic | 1000 - 5000 | Soluble in polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | Thermodynamic | > 50,000 | High solubility is expected. |

| Polyethylene Glycol 400 (PEG 400) | Thermodynamic | > 10,000 | Often used as a co-solvent in formulations. |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: The indole nitrogen has a pKa of approximately 17, meaning it is not significantly deprotonated in physiologically relevant pH ranges. Therefore, pH is expected to have a minimal impact on its aqueous solubility unless in highly basic conditions.

-

Temperature: Solubility is generally an endothermic process, so for most solid solutes, solubility increases with temperature. The extent of this effect would need to be determined experimentally.

-

Co-solvents: The use of co-solvents such as ethanol, propylene glycol, or PEG 400 in aqueous solutions can substantially increase the solubility of poorly soluble compounds like this one.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies, which in turn can affect their solubility. The least stable polymorph is generally the most soluble.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. While direct experimental data is currently lacking, the outlined principles and protocols offer a robust pathway for its characterization. For any research or development program involving this molecule, the empirical determination of both kinetic and thermodynamic solubility is a critical first step. Such data will be instrumental in designing informative biological assays, developing appropriate formulations for in vivo studies, and ultimately assessing the compound's potential as a viable drug candidate.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available from: [Link]

-

Pawar, A. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available from: [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available from: [Link]

-

Verevkin, S. P., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. ACS Publications. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 798, Indole. Available from: [Link]

-

ResearchGate. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Available from: [Link]

-

Forschungszentrum Jülich. Comprehensive thermodynamic study of substituted indoles/perhydro indoles as potential Liquid Organic Hydrogen Carrier system. Available from: [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]

-

FooDB. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). Available from: [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844) - FooDB [foodb.ca]

- 4. 1246471-79-3 | this compound - AiFChem [aifchem.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to 2-Bromo-5-nitro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery

The indole nucleus stands as a cornerstone in the architecture of biologically active molecules, revered for its prevalence in natural products and its remarkable versatility in medicinal chemistry.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrrole ring, provides a unique structural framework that facilitates a diverse array of non-covalent interactions with biological macromolecules. The indole ring's inherent electronic properties, coupled with its capacity for substitution at multiple positions, has enabled the development of a vast library of derivatives with a wide spectrum of therapeutic applications.[2] These derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents, among other activities.[1][3] The strategic introduction of various functional groups onto the indole scaffold allows for the fine-tuning of a compound's pharmacological profile, making it a privileged structure in the pursuit of novel therapeutics.

This guide focuses on a specific, highly functionalized indole derivative: 2-Bromo-5-nitro-1H-indole-3-carbaldehyde . The presence of a bromine atom at the 2-position, a nitro group at the 5-position, and a carbaldehyde (formyl) group at the 3-position creates a molecule with a unique electronic landscape and multiple reactive sites. This distinct substitution pattern suggests significant potential for this compound as a versatile building block in organic synthesis and as a candidate for biological evaluation.

Synthetic Trajectory: The Vilsmeier-Haack Reaction as a Keystone

While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be confidently predicated on well-established methodologies in indole chemistry. The most logical and efficient route to introduce a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction .[4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]

The synthesis of the title compound would logically proceed in two key stages: first, the preparation of the precursor, 2-bromo-5-nitro-1H-indole, followed by its formylation.

Step 1: Synthesis of the Precursor, 2-Bromo-5-nitro-1H-indole

The synthesis of the necessary precursor, 2-bromo-5-nitro-1H-indole (CAS 1246471-11-3), is a critical initial step.[9][10] While various synthetic routes to substituted indoles exist, a common approach involves the cyclization of appropriately substituted anilines.

Step 2: Vilsmeier-Haack Formylation of 2-Bromo-5-nitro-1H-indole

With the precursor in hand, the introduction of the carbaldehyde group at the C3 position can be achieved via the Vilsmeier-Haack reaction. The mechanism of this reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich indole ring.[6] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4][8]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-5-nitro-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Reaction with Indole Precursor: Dissolve 2-bromo-5-nitro-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Visualizing the Synthesis: A Mechanistic Overview

Sources

- 1. new.zodml.org [new.zodml.org]

- 2. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. name-reaction.com [name-reaction.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. youtube.com [youtube.com]

- 9. biosynth.com [biosynth.com]

- 10. CAS:1246471-11-3 FT-0722712 2-bromo-5-nitro-1H-indole Product Detail Information [finetechchem.com]

2-Bromo-5-nitro-1H-indole-3-carbaldehyde literature review

An In-depth Technical Guide to 2-Bromo-5-nitro-1H-indole-3-carbaldehyde: Synthesis, Reactivity, and Medicinal Chemistry Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a trifunctionalized indole scaffold with significant potential in drug discovery and organic synthesis. As no direct literature exists for this specific compound, this document serves as an expert guide, predicting its properties, proposing robust synthetic routes, and exploring its synthetic utility based on the well-documented chemistry of its structural analogues: 2-bromo-1H-indole-3-carbaldehyde and 5-nitro-1H-indole-3-carbaldehyde.

Introduction: The Strategic Value of a Multifunctional Indole Scaffold